1-Palmitoylphosphatidylcholine
Description
Significance as a Glycerophospholipid Molecular Species in Biological Membranes
Glycerophospholipids are a major class of lipids and essential components of all cell membranes. funaab.edu.ng 1-Palmitoylphosphatidylcholine, also known as palmitoyl (B13399708) lecithin, is a lysophospholipid, meaning it is derived from a phosphatidylcholine molecule from which one of the fatty acid chains has been removed. cymitquimica.comwikipedia.org This structure, with a glycerol (B35011) backbone, a single palmitic acid chain at the sn-1 position, and a phosphocholine (B91661) head group, gives it unique properties that influence membrane dynamics. cymitquimica.com
The presence of lysophospholipids like this compound within the cell membrane, even in small concentrations, can significantly impact the membrane's physical properties, including its fluidity and permeability. cymitquimica.comontosight.ai These molecules are involved in various cellular processes beyond just structural roles. They are recognized as signaling molecules, participating in transmembrane signal transduction. nih.govnih.gov For instance, lysophosphatidylcholines can inhibit signaling through G-protein coupled receptors and modulate the activity of protein kinase C. nih.gov
The metabolism of phosphatidylcholine, leading to the formation of this compound, is a dynamic process. It is primarily produced through the hydrolysis of phosphatidylcholine by the enzyme phospholipase A2. nih.govwikipedia.org This enzymatic action is a key step in various cellular signaling pathways.
Overview of Contemporary Academic Research Paradigms
The study of this compound and other lipids falls under several broad research paradigms, which are the philosophical frameworks that guide scientific inquiry. centre-univ-mila.dzcuny.edu These paradigms determine the questions researchers ask and the methods they use to find answers.
A dominant paradigm in this field is positivism , which emphasizes empirical evidence and the scientific method to uncover objective truths about the natural world. centre-univ-mila.dzresearchgate.net In the context of this compound, positivist research focuses on quantifiable aspects such as its molecular structure, its biophysical properties in model membranes, and its measurable effects on cellular processes. researchgate.netnih.gov Techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and calorimetry are hallmarks of this approach, providing precise data on the molecule's characteristics and interactions. researchgate.netjst.go.jp
Finally, the pragmatic paradigm offers a more flexible approach, focusing on the research question and using whichever methods are best suited to answer it, often leading to mixed-methods research. richtmann.org In the study of this compound, a pragmatic approach might combine quantitative biophysical measurements with more qualitative observations of cellular behavior to gain a more comprehensive understanding of the molecule's role in a biological system.
Modern research into this compound often implicitly blends these paradigms. For example, a study might use highly quantitative methods to determine the binding affinity of this compound to a specific protein (a positivist approach) while also seeking to understand the broader implications of this interaction for cell signaling pathways (an interpretive element). The overarching goal is to build a detailed and multi-faceted picture of this important glycerophospholipid's function in advanced biological systems.
| Property | Value |
| Chemical Formula | C24H50NO7P |
| Molar Mass | 495.63 g/mol |
| Class | Glycerophosphocholines |
| Parent Compound | 1-acyl-sn-glycero-3-phosphocholines |
| CAS Number | 17364-18-0 |
Table 1: Chemical Properties of this compound. This table summarizes key chemical identifiers and properties of the this compound molecule. cymitquimica.com
| Research Area | Key Findings |
| Membrane Dynamics | Influences membrane fluidity and permeability. cymitquimica.comontosight.ai |
| Cell Signaling | Acts as a second messenger, inhibiting G-protein coupled receptors and modulating Protein Kinase C. nih.gov |
| Cellular Processes | Involved in cell proliferation, adhesion, and differentiation of lymphoid cells. nih.gov |
| Apoptosis | Released by apoptotic cells as a "find-me" signal to recruit phagocytes. wikipedia.org |
Table 2: Research Findings on the Biological Roles of this compound. This table outlines significant research findings related to the function of this compound in various biological contexts.
Properties
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWBNKHCZGQVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306323 | |
| Record name | 1-Palmitoylphosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17364-18-0, 14863-27-5 | |
| Record name | 1-Palmitoylphosphatidylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | We 201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014863275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-(7-Hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Palmitoylphosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(7-hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Complex Metabolic Pathways of 1 Palmitoylphosphatidylcholine
De Novo Synthesis Routes: Building from Scratch
The de novo synthesis of phosphatidylcholines, including 1-palmitoylphosphatidylcholine, primarily occurs through two conserved pathways in eukaryotes: the Kennedy pathway and the phosphatidylethanolamine (B1630911) N-methylation pathway. wikipedia.orgnih.gov These pathways provide the cell with the necessary building blocks to generate new PC molecules.
The Kennedy Pathway: Diacylglycerol and CDP-Choline Condensation
The Kennedy pathway, also known as the CDP-choline pathway, is the principal route for the de novo synthesis of phosphatidylcholine in most eukaryotic cells. nih.govnih.gov This pathway involves a series of three enzymatic reactions. The final and committing step is the condensation of diacylglycerol (DAG) with cytidine (B196190) 5'-diphosphocholine (CDP-choline). wikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme diacylglycerol cholinephosphotransferase, which transfers the phosphocholine (B91661) headgroup from CDP-choline to the diacylglycerol backbone, yielding phosphatidylcholine. wikipedia.orguniprot.org The specificity for the palmitoyl (B13399708) group at the sn-1 position of the resulting phosphatidylcholine is determined by the fatty acid composition of the diacylglycerol precursor.
Key Enzymes in the Kennedy Pathway:
| Enzyme | Function |
| Choline (B1196258) Kinase | Phosphorylates choline to phosphocholine. nih.gov |
| CTP:phosphocholine cytidylyltransferase | Converts phosphocholine to CDP-choline. nih.gov |
| Diacylglycerol cholinephosphotransferase | Condenses CDP-choline with diacylglycerol to form phosphatidylcholine. wikipedia.org |
Phosphatidylethanolamine N-Methylation Pathway
An alternative de novo route for phosphatidylcholine synthesis, particularly prominent in the liver, is the methylation of phosphatidylethanolamine (PE). wikipedia.orgnih.gov This pathway involves the sequential transfer of three methyl groups from S-adenosyl-L-methionine (SAM) to the ethanolamine (B43304) headgroup of PE, a reaction catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). mdpi.comuniprot.org This process directly converts PE into PC. mdpi.com Research has shown that the PC species produced via the PEMT pathway can be enriched with different fatty acids compared to the Kennedy pathway, suggesting distinct roles for the products of each route. taylorfrancis.com For instance, in some contexts, this pathway is associated with the production of PC containing polyunsaturated fatty acids. taylorfrancis.com
Phospholipid Remodeling and Acyl Chain Flux: The Lands Cycle
Beyond de novo synthesis, the fatty acid composition of existing phospholipids (B1166683), including this compound, is in a constant state of flux through a process known as the Lands cycle. nih.gov This remodeling pathway allows for the modification of acyl chains on the glycerol (B35011) backbone of phospholipids post-synthesis. libretexts.org The Lands cycle involves the deacylation of a fatty acid from a phospholipid by a phospholipase A enzyme, resulting in a lysophospholipid. frontiersin.org In the context of this compound, this would typically involve the removal of the fatty acid at the sn-2 position, generating 1-palmitoyl-lysophosphatidylcholine. This lysophospholipid can then be reacylated by a lysophosphatidylcholine (B164491) acyltransferase (LPCAT) using a different acyl-CoA, thereby introducing a new fatty acid and creating a remodeled phosphatidylcholine molecule. frontiersin.org This cycle is crucial for regulating membrane fluidity and generating specific phospholipid molecular species required for various cellular processes.
Enzymatic Regulation of this compound Synthesis
The synthesis of this compound is tightly regulated by the activity of specific enzymes that control both the de novo pathways and the remodeling cycle.
Diacylglycerol Cholinephosphotransferase Activity
Diacylglycerol cholinephosphotransferase (CPT) plays a pivotal role in the final step of the Kennedy pathway. researchgate.netnih.gov In yeast, two enzymes, Cpt1 and Ept1, exhibit cholinephosphotransferase activity. nih.gov While Cpt1 is the primary enzyme for PC synthesis, Ept1 can also contribute to a lesser extent. nih.gov The human homolog, CEPT1, can synthesize both PC and PE. nih.gov The activity of these enzymes is crucial in determining the rate of de novo phosphatidylcholine synthesis and can be influenced by the availability of its substrates, diacylglycerol and CDP-choline.
Role of Glycerol-3-Phosphate Acyltransferases (GPATs) in Precursor Synthesis
The synthesis of the diacylglycerol precursor for the Kennedy pathway begins with the acylation of glycerol-3-phosphate. libretexts.org Glycerol-3-phosphate acyltransferases (GPATs) catalyze the initial and rate-limiting step in this process, transferring an acyl group from acyl-CoA to the sn-1 position of glycerol-3-phosphate to form lysophosphatidic acid. nih.govwikipedia.org The specificity of GPATs for particular acyl-CoAs, such as palmitoyl-CoA, is a key determinant in establishing the fatty acid composition at the sn-1 position of the resulting diacylglycerol and, consequently, of this compound. Mammalian cells have several GPAT isoforms with distinct subcellular localizations and substrate specificities, contributing to the diversity of phospholipid species. nih.govresearchgate.net
Degradation and Turnover Mechanisms of this compound
The degradation and turnover of this compound are critical processes for maintaining membrane homeostasis, generating signaling molecules, and regulating various cellular functions. These pathways are primarily mediated by a class of enzymes known as phospholipases, each exhibiting specificity for different ester bonds within the phospholipid structure.
Phospholipase A2-Mediated Hydrolysis and Lysophosphatidylcholine Formation
Phospholipase A2 (PLA2) enzymes play a crucial role in the degradation of glycerophospholipids by specifically catalyzing the hydrolysis of the ester bond at the sn-2 position. wikipedia.orgmdpi.com This reaction releases a free fatty acid and a lysophospholipid. In the case of this compound, the action of PLA2 would theoretically yield palmitic acid and 1-palmitoyl-lysophosphatidylcholine, although the enzyme typically acts on phosphatidylcholines with an unsaturated fatty acid at the sn-2 position. The product of this hydrolysis, lysophosphatidylcholine, is a precursor for the signaling molecule lysophosphatidic acid. wikipedia.org
The catalytic mechanism of secreted PLA2s (sPLA2s) involves a His-48/Asp-99/calcium complex in the active site. wikipedia.org The calcium ion polarizes the sn-2 carbonyl oxygen, facilitating a nucleophilic attack by a water molecule, which is activated by the histidine residue. wikipedia.orgmdpi.com While PLA2 can hydrolyze monomeric phospholipids, its activity is significantly enhanced when acting on lipid aggregates like micelles and vesicles. nih.govresearchgate.net
Different isoforms of PLA2 exhibit preferences for the acyl chain at the sn-2 position. For instance, studies on plant-based secretory PLA2 have shown varying affinities for different fatty acids. wisc.edu Mammalian group I sPLA2 has been demonstrated to hydrolyze phosphatidylcholine, leading to the production of free fatty acids and lysophosphatidylcholine. physiology.org The hydrolysis of dipalmitoylphosphatidylcholine (DPPC) by PLA2 has been observed to occur at the outer monolayer of vesicles. nih.gov
Table 1: Action of Phospholipase A2 on Phosphatidylcholine
| Enzyme Family | Action | Substrate Example | Products | Biological Significance |
| Phospholipase A2 (PLA2) | Hydrolyzes the sn-2 acyl bond of phospholipids. wikipedia.org | 1-Palmitoyl-2-linoleoyl-phosphatidylcholine | Palmitic acid, 1-palmitoyl-lysophosphatidylcholine | Generation of signaling molecules (e.g., lysophosphatidic acid precursor), initiation of the arachidonic acid cascade. wikipedia.org |
Phospholipase D Activity and Phosphatidic Acid Generation
Phospholipase D (PLD) catalyzes the hydrolysis of the terminal phosphodiester bond in phospholipids, such as phosphatidylcholine, to produce phosphatidic acid (PA) and a free headgroup, in this case, choline. wikipedia.orgmdpi.comnih.govwikipedia.org PA is a crucial lipid second messenger that modulates a wide array of cellular processes, including membrane trafficking, cytoskeletal reorganization, and cell signaling. atlasgeneticsoncology.orgnih.govfrontiersin.org
PLD activity is found in various organisms, from bacteria and yeast to plants and mammals. wikipedia.org In mammals, two major isoforms, PLD1 and PLD2, have been identified. wikipedia.org While PLD1 has low basal activity and is tightly regulated, PLD2 exhibits higher basal activity. nih.gov Both isoforms require phosphatidylinositol 4,5-bisphosphate (PIP2) for their activity. wikipedia.org The generation of PA by PLD can be stimulated by various signals, including those from G-protein coupled receptors and receptor tyrosine kinases. mdpi.comresearchgate.net
The PA generated by PLD can be further metabolized to other bioactive lipids like diacylglycerol (DAG) and lysophosphatidic acid (LPA), expanding its role in signal transduction. nih.govatlasgeneticsoncology.org The enzyme's activity is essential for processes like endocytosis, exocytosis, and vesicle formation from the trans-Golgi network. atlasgeneticsoncology.org
Table 2: Phospholipase D-Mediated Conversion of Phosphatidylcholine
| Enzyme | Catalytic Action | Substrate | Key Products | Cellular Functions of Product |
| Phospholipase D (PLD) | Hydrolyzes the phosphodiester bond of the headgroup. wikipedia.orgmdpi.com | Phosphatidylcholine | Phosphatidic acid (PA), Choline | Second messenger in signal transduction, regulation of membrane trafficking, precursor for other lipid messengers. atlasgeneticsoncology.orgnih.gov |
Phospholipase B1 Activity in Phospholipid Metabolism
Phospholipase B1 (PLB1) is a versatile enzyme that exhibits both phospholipase and lysophospholipase activities, enabling it to hydrolyze fatty acids from both the sn-1 and sn-2 positions of glycerophospholipids. ontosight.aimapmygenome.inuniprot.org This dual activity allows PLB1 to completely deacylate phospholipids. uniprot.orguniprot.org The enzyme preferentially cleaves the sn-2 ester bond over the sn-1 bond. mapmygenome.inuniprot.org
The hydrolysis of phosphatidylcholine by PLB1 results in the formation of 1-acyl lysophosphatidylcholine and a free fatty acid. ontosight.ai This reaction is significant in various cellular functions, including membrane remodeling and lipid metabolism. ontosight.ai In the pathogenic fungus Cryptococcus neoformans, PLB1 is a secreted enzyme and a known virulence factor. nih.govasm.org Studies on this fungal PLB1 have shown its ability to metabolize phospholipids like dipalmitoyl phosphatidylcholine (DPPC). asm.org
PLB1 can also act as a lipase (B570770) on other glycerolipid substrates. mapmygenome.inuniprot.org In some organisms, the deletion of the PLB1 gene leads to a significant reduction in lysophospholipase and phospholipase B activity, indicating its primary role in the deacylation of phosphatidylcholine and phosphatidylethanolamine. nih.gov
Table 3: Multifunctional Role of Phospholipase B1
| Enzyme | Key Activities | Action on Phosphatidylcholine | Products | Noted in Organism |
| Phospholipase B1 (PLB1) | Phospholipase B, Lysophospholipase, Lysophospholipase-transacylase. nih.gov | Hydrolyzes fatty acids at both sn-1 and sn-2 positions. ontosight.aiuniprot.org | Lysophosphatidylcholine, Free fatty acids | Saccharomyces cerevisiae, Cryptococcus neoformans. asm.orgnih.gov |
Lecithin:Cholesterol Acyltransferase (LCAT) in Plasma Lysophosphatidylcholine Formation
In blood plasma, a significant pathway for the turnover of phosphatidylcholine and the formation of lysophosphatidylcholine involves the enzyme Lecithin:Cholesterol Acyltransferase (LCAT). nih.govnih.govlmdb.ca LCAT is primarily synthesized in the liver and secreted into the plasma, where it associates with high-density lipoproteins (HDL) and low-density lipoproteins (LDL). nih.govwikipedia.orguniprot.org
The LCAT-mediated reaction involves the transfer of the fatty acid from the sn-2 position of phosphatidylcholine to the free hydroxyl group of cholesterol, resulting in the formation of a cholesteryl ester and lysophosphatidylcholine. nih.govnih.govhmdb.ca This process is crucial for the maturation of HDL particles and plays a role in reverse cholesterol transport, the process of moving cholesterol from peripheral tissues back to the liver. nih.govnih.gov
The lysophosphatidylcholine generated by LCAT can be further metabolized. While LCAT is a major contributor to plasma lysophosphatidylcholine, evidence also suggests that the liver can directly secrete lysophosphatidylcholine. nih.gov LCAT deficiency can lead to impaired vision and kidney damage due to cholesterol accumulation. wikipedia.org
Table 4: LCAT-Mediated Transformation of Phosphatidylcholine in Plasma
| Enzyme | Primary Location | Catalytic Reaction | Substrates | Products | Key Function |
| Lecithin:Cholesterol Acyltransferase (LCAT) | Blood Plasma | Transfers fatty acid from sn-2 position of phosphatidylcholine to cholesterol. nih.govnih.gov | Phosphatidylcholine, Cholesterol | Lysophosphatidylcholine, Cholesteryl Ester | Reverse cholesterol transport, HDL maturation. nih.govnih.gov |
Cellular and Subcellular Functional Roles of 1 Palmitoylphosphatidylcholine
Contributions to Membrane Architecture and Dynamic Integrity
Phosphatidylcholines (PCs) containing a saturated 1-palmitoyl chain play a significant role in modulating the physical properties of cellular membranes. The presence of the fully saturated 16-carbon palmitic acid chain, as seen in molecules like dipalmitoylphosphatidylcholine (DPPC), allows for tight packing of phospholipids (B1166683). This close association increases intermolecular van der Waals forces, leading to a more ordered, gel-phase state and decreased membrane fluidity. nih.gov
Research comparing different PC species has shown that membranes composed of saturated PCs, like DPPC, are more ordered than those made with unsaturated PCs. nih.govnih.gov This ordering effect is crucial for the formation of specialized membrane domains. In essence, the 1-palmitoyl chain contributes to a structural rigidity that is essential for specific membrane functions, contrasting with the fluidizing effect of unsaturated acyl chains commonly found in other membrane phospholipids. nih.govresearchgate.net
While this principle applies broadly to PCs, the specific distribution can vary between cell types. For instance, in mammalian cells, the plasma membrane generally shows a symmetrical or exoplasmic-dominant distribution of choline-containing phospholipids. nih.govresearchgate.net This contrasts with budding yeast, where phosphatidylcholine is primarily confined to the inner leaflet. researchgate.net The localization of PCs with a 1-palmitoyl group to the outer leaflet is a key aspect of membrane architecture, influencing interactions with the extracellular environment.
While the general importance of phospholipids in neuronal membranes is well-established, the specific role of 1-palmitoyl-containing PCs in highly specialized domains like neuronal protrusion tips or growth cones is an area of ongoing investigation. However, research indicates that specific phospholipids can influence the fate and differentiation of neural cells.
Studies have shown that phosphatidylcholine-enriched media can enhance neuronal differentiation from post-mitotic neural cells, suggesting a role for PCs in neuronal development and plasticity. nih.govresearchgate.net Phosphatidylethanolamine (B1630911) (PE), another phospholipid, has been shown to improve astrocytic differentiation. nih.gov Given that the biophysical properties conferred by saturated acyl chains, such as those in 1-palmitoylphosphatidylcholine, are critical for forming ordered domains, it is plausible that these lipids contribute to the structural platforms necessary for signaling and cytoskeletal organization at neuronal tips. However, direct evidence pinpointing a unique role for this compound in these specific structures is not yet fully elucidated.
One of the most well-documented roles for a 1-palmitoyl-containing phosphatidylcholine is in pulmonary surfactant, the substance that lines the alveoli of the lungs. The primary component of lung surfactant is dipalmitoylphosphatidylcholine (DPPC), a PC with two 16-carbon saturated palmitoyl (B13399708) chains. wikipedia.orgwikipedia.orgmedbullets.com This molecule is exceptionally effective at reducing surface tension at the air-liquid interface within the alveoli. wikipedia.org This reduction is critical to prevent alveolar collapse at the end of expiration and to decrease the work of breathing. wikipedia.org
| Component | Approximate Percentage of Total Surfactant | Primary Function |
|---|---|---|
| Phosphatidylcholine (PC) | ~80-85% | Major lipid component, primary source of surface tension reduction. wikipedia.org |
| Dipalmitoylphosphatidylcholine (DPPC) | ~40-70% of PC fraction | Strongest surfactant molecule, responsible for lowering surface tension. nih.govyoutube.com |
| Phosphatidylglycerol (PG) | ~11% | Fluidizes the lipid monolayer. wikipedia.org |
| Surfactant Proteins (SP-A, B, C, D) | ~5% | Aid in spreading and recycling of surfactant, and innate immunity. youtube.com |
| Cholesterol and Neutral Lipids | ~5% | Modulate membrane fluidity. youtube.com |
Involvement in Intracellular Signaling Cascades
Phosphatidylcholines containing a 1-palmitoyl group are not merely structural molecules; they are also key precursors in the generation of a host of bioactive lipid messengers that regulate numerous cellular processes. Various phospholipase enzymes act on phosphatidylcholine to release these signaling molecules.
Lysophosphatidylcholine (B164491) (LPC): The enzyme phospholipase A2 hydrolyzes the fatty acid from the sn-2 position of phosphatidylcholine, generating LPC. wikipedia.org LPC itself is a signaling molecule implicated in various processes, including immune regulation and inflammation. researchgate.net
Phosphatidic Acid (PA): Phospholipase D (PLD) cleaves the choline (B1196258) headgroup from phosphatidylcholine, leaving behind phosphatidic acid (PA). wikipedia.orgwikipedia.orgyoutube.com PA is a critical signaling lipid that can recruit and activate various proteins and can also be further metabolized to other messengers. wikipedia.orgnih.gov
Diacylglycerol (DAG): There are two primary pathways for generating DAG from a PC precursor. First, phospholipase C (PLC) can directly cleave the phosphocholine (B91661) headgroup to produce DAG. pnas.orgoup.com Alternatively, PA generated by PLD can be dephosphorylated by PA phosphatases to yield DAG. nih.govaocs.org DAG is a canonical second messenger, most famously known for its role in activating protein kinase C.
Arachidonic Acid: If the fatty acid at the sn-2 position of the phosphatidylcholine molecule is arachidonic acid (as in 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine), its release is catalyzed by phospholipase A2. nih.govcaymanchem.com Free arachidonic acid is the precursor for the synthesis of eicosanoids, a large family of potent signaling molecules including prostaglandins (B1171923) and leukotrienes.
Modulation of Protein Kinase C (PKC) Pathway Activation
The activity of Protein Kinase C (PKC), a critical family of enzymes in signal transduction, is intricately linked to the lipid composition of the cell membrane. The activation and function of PKC are sensitive to the interactions of phospholipid head groups within the lipid bilayer. nih.gov Research has demonstrated that modulating the characteristics of phosphatidylcholine, such as the degree of cis-unsaturation in its fatty acid chains, can either potentiate or attenuate PKC activity. nih.gov
Regulation of mTOR Activity
The mechanistic target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism, existing in two distinct complexes, mTORC1 and mTORC2. core.ac.uk The regulation of mTOR activity is closely intertwined with phospholipid metabolism. Notably, mTORC1 is a significant regulator of phosphatidylcholine (PC) biosynthesis. nih.gov It promotes the synthesis of PC by regulating CCTα (phosphocholine cytidylyltransferase α), the rate-limiting enzyme in the CDP-choline pathway. nih.govresearchgate.net This function is crucial for processes like the secretion of very-low-density lipoprotein (VLDL) triglycerides from the liver. nih.gov
Gene Regulation and Transcriptional Control Mechanisms
This compound as an Endogenous Ligand for Nuclear Receptors (e.g., PPARα)
Specific molecular species of phosphatidylcholine act as signaling molecules by directly binding to and activating nuclear receptors. Research has identified 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine (B12322028) (a specific type of this compound) as a physiologically relevant endogenous ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) in the liver. nih.govcore.ac.ukresearchgate.neta-z.lu PPARα is a ligand-activated transcription factor that plays a master role in regulating lipid metabolism. nih.gov
The generation of this endogenous PPARα ligand is dependent on the enzyme fatty acid synthase (FAS). nih.govwikipathways.org Inactivation of FAS impairs PPARα-dependent gene expression, suggesting that de novo lipid synthesis is required to produce its activating ligand. nih.govcore.ac.uk Studies have shown that this specific phosphatidylcholine species binds to the ligand-binding domain of PPARα with an affinity comparable to synthetic PPARα agonists. nih.gova-z.lu This interaction is also highly specific, with weak or no interactions detected with other PPAR isoforms like PPARδ or PPARγ. nih.gova-z.lu
Impact on Gene Expression Governing Lipid Metabolism
Upon binding of its endogenous ligand, such as 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine, PPARα activates a cascade of gene expression that profoundly impacts lipid homeostasis. nih.gov Activation of PPARα induces the transcription of a suite of genes involved in fatty acid transport and catabolism. nih.govnih.gov
Direct infusion of 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine into the portal vein has been shown to induce PPARα-dependent gene expression and lead to a decrease in hepatic steatosis (fatty liver). nih.gova-z.lu This demonstrates a direct physiological role in controlling liver lipid content. The target genes regulated by this pathway are central to lipid breakdown and energy production.
Table 1: Key PPARα Target Genes and Their Functions in Lipid Metabolism
| Gene | Protein Name | Function in Lipid Metabolism |
|---|---|---|
| CPT1 | Carnitine O-palmitoyltransferase 1 | Rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.gov |
| ACO | Acyl-CoA Oxidase | Catalyzes the first step of the peroxisomal fatty acid β-oxidation pathway. nih.govresearchgate.net |
| FAS | Fatty Acid Synthase | Key enzyme in the de novo synthesis of fatty acids; its expression can be modulated by lipid metabolites. researchgate.netmdpi.com |
| SREBP-1c | Sterol regulatory element-binding protein 1c | A key transcription factor that regulates genes involved in lipogenesis. mdpi.com |
Fundamental Roles in Cellular Processes
Regulation of Cell Proliferation and Cell Cycle Progression
This compound, as a major species of phosphatidylcholine, plays a fundamental and indispensable role in cell proliferation and cell cycle progression. Phosphatidylcholine is the most abundant phospholipid in eukaryotic membranes, and its synthesis is a critical anabolic process required for the formation of new cell membranes during cell division. nih.gov
Rapidly dividing cells, such as those in cancerous tissues, exhibit a metabolic shift that includes the enhanced synthesis of fatty acids and complex lipids, including phosphatidylcholine. nih.gov This upregulation is necessary to provide the raw materials for the membranes of daughter cells. Consequently, the pathways governing phosphatidylcholine synthesis and catabolism are central to determining cell fate, contributing to both proliferative growth and programmed cell death (apoptosis). nih.gov While not typically a direct trigger for cell cycle transitions, a steady supply of this compound and other phospholipids is essential for cells to progress through the cell cycle, particularly for the successful completion of mitosis and cytokinesis. The integrity and expansion of the membrane are prerequisites for cell proliferation. nih.gov
Involvement in Cell Division and Protein Folding
Phosphatidylcholine (PC) metabolism, in which this compound is a key constituent, is intricately linked to the cell cycle, ensuring membrane integrity and lipid-based signaling align with the demands of cell proliferation. The cell cycle exerts control over phosphatidylcholine homeostasis to prevent an excess or deficit of membranes during division. PC metabolism is dynamically modulated throughout the phases of the cell cycle. It is characterized by a high rate of degradation and resynthesis during the G1 phase, a reduced turnover that leads to a doubling of PC amounts in the S phase, and a near-complete cessation of metabolism in the G2/M phases. This regulated synthesis provides the necessary precursors for the extensive membrane biogenesis required for a rapidly dividing cell.
Beyond its structural role in dividing cells, phosphatidylcholine is also crucial for the correct folding and function of specific proteins. A key example is the phosphatidylcholine transfer protein (PC-TP). Research has shown that phosphatidylcholine itself is an essential factor required in the buffer for the proper folding and subsequent activation of PC-TP obtained from inclusion bodies. PC-TP, in turn, plays a regulatory role in cellular lipid and glucose metabolism, potentially acting as a sensor that links metabolic regulation to the composition of cellular membranes.
| Cell Cycle Phase | State of PC Metabolism | Primary Function |
|---|---|---|
| G1 Phase | High rate of degradation and resynthesis | Preparation for DNA synthesis, signaling |
| S Phase | Reduced turnover, doubling of PC amount | Membrane expansion for daughter cells |
| G2/M Phase | Cessation of metabolism | Structural maintenance during mitosis |
Facilitation of Membrane Fusion and Vesicle Trafficking (e.g., SNARE Proteins)
Membrane fusion is a fundamental biological process essential for events like neurotransmitter release and intracellular transport, which is primarily mediated by the SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) family of proteins. SNAREs located on a vesicle (v-SNAREs) and a target membrane (t-SNAREs) assemble into a tight four-helix bundle, forcing the two membranes into close proximity and catalyzing their merger.
The function of SNARE proteins is critically dependent on the lipid environment of the fusing membranes. While a specific regulatory role for this compound has not been singled out, as a major component of biological membranes, it provides the essential structural context for these events. The process of fusion involves dramatic spatial rearrangements of phospholipid molecules. The composition of the lipid bilayer, including the types of phospholipid headgroups and the saturation of fatty acid tails, influences membrane properties like curvature and fluidity, which in turn affect the efficiency of fusion. Studies have shown that the acylated linker domain of the SNARE protein SNAP-25 engages in local lipid interactions that are crucial for facilitating fusion, suggesting a concerted interplay between the protein machinery and the surrounding lipid bilayer. Therefore, this compound is fundamentally involved by contributing to the biophysical properties of the membrane scaffold upon which SNARE-mediated vesicle trafficking and fusion occur.
Intercellular Communication and Lipid-Mediated Processes
Crosstalk in Cancer Cell-Immune Cell Interactions
Phosphatidylcholine and its metabolites are significant players in the communication between cancer cells and immune cells within the tumor microenvironment. Altered lipid metabolism in cancer cells generates signaling molecules that can modulate immune responses. A key metabolite, lysophosphatidylcholine (LPC), which can be derived from this compound, has emerged as a critical signaling molecule in this context.
Recent studies in squamous cell carcinoma have shown that low plasma levels of LPC are strongly correlated with a poorer prognosis and a reduced response to immune checkpoint inhibitor therapy. This depletion of LPC in the plasma of cancer patients is linked to a state of systemic chronic inflammation, characterized by high levels of inflammatory proteins and cytokines such as interleukin-6 and tumor necrosis factor-α. It is suggested that the rapidly proliferating tumor cells have a high demand for LPC for their own membrane synthesis, leading to its depletion from the host's circulation. This alteration in systemic lipid levels reflects a complex crosstalk between the tumor and the host's immune and metabolic systems. Furthermore, the post-translational modification of immune checkpoint proteins, such as the palmitoylation of PD-L1, can stabilize these proteins on cancer cells, contributing to immune evasion.
| Clinical Parameter | Association with Low Plasma LPC Levels | Reference |
|---|---|---|
| Overall Survival | Significant correlation with poorer prognosis | |
| Immunotherapy Response | Significant association with reduced efficacy | |
| Systemic Inflammation (e.g., high IL-6, TNF-α) | Strong positive correlation | |
| Tumor Size / General Condition | Minimal correlation |
Transcellular Metabolism of Lipids in Host-Pathogen Interactions (e.g., Macrophage-Cryptococcus)
The interaction between the fungal pathogen Cryptococcus neoformans and host macrophages provides a clear example of the transcellular metabolism of lipids, including derivatives of this compound. As a facultative intracellular pathogen, C. neoformans can survive and replicate within the phagosome of macrophages. To do so, it scavenges lipids from the host macrophage to support its own growth and virulence.
Research has demonstrated that the cryptococcal enzyme Phospholipase B1 (PLB1) is crucial for this process. Studies using radiolabeled lipids have shown that C. neoformans can take up and metabolize host-derived fatty acids. Specifically, the metabolism of 1-palmitoyl lysophosphatidylcholine (LysoPC) by the fungus was found to be dependent on the PLB1 enzyme, particularly under conditions of hyperosmolar stress. During the interaction with human macrophage-like cells, there is a PLB1-dependent incorporation of macrophage-derived arachidonic acid into the lipids of the fungus. This transcellular metabolic pathway allows the pathogen to divert host lipids for its own purposes, potentially generating eicosanoids that can suppress the host immune response and promote fungal survival.
Molecular Interactions and Associations of 1 Palmitoylphosphatidylcholine
Lipid-Protein Interactions
The interaction between lipids and proteins is a cornerstone of membrane biology, governing the structure and function of cellular membranes. 1-Palmitoylphosphatidylcholine, as a lysophospholipid, engages in various interactions with membrane-associated proteins, influencing their activity and localization.
Binding to Integral and Peripheral Membrane Proteins (e.g., Cytochrome c Oxidase, ADP/ATP Carrier Protein)
The binding of phospholipids (B1166683) to membrane proteins can be specific, involving defined binding sites, or non-specific, forming a lipid shell or annulus around the protein. The physicochemical properties of this compound, particularly its single acyl chain and relatively large headgroup, influence its interactions with integral and peripheral membrane proteins.
Cytochrome c Oxidase: This integral membrane protein of the inner mitochondrial membrane has a known requirement for specific phospholipids, particularly cardiolipin (B10847521), for its optimal function. While direct binding studies specifically quantifying the affinity of this compound for cytochrome c oxidase are not extensively documented, the general consensus is that the enzyme exhibits a preference for anionic phospholipids over zwitterionic lipids like phosphatidylcholine and its lysophospholipid derivatives. The interaction with cardiolipin is thought to be crucial for maintaining the enzyme's structure and activity.
ADP/ATP Carrier Protein (AAC): Also known as the adenine (B156593) nucleotide translocator (ANT), this protein is another critical component of the inner mitochondrial membrane. Research has shown that the function and stability of the AAC are highly dependent on its lipid environment, with a strong and evolutionarily conserved requirement for cardiolipin. Three tightly bound cardiolipin molecules are considered integral to the carrier's structure. While phosphatidylcholine is a major component of the mitochondrial membrane, the carrier's primary and functionally critical interactions are with anionic phospholipids. The interaction of this compound with the ADP/ATP carrier is likely to be transient and part of the general lipid bilayer environment rather than a specific, high-affinity binding event.
Substrate Specificity for Lipases and Acyltransferases
This compound (1-palmitoyl-sn-glycero-3-phosphocholine) is a key intermediate in phospholipid metabolism and serves as a substrate for several enzymes, including lipases and acyltransferases, which are involved in membrane remodeling and signaling pathways.
Lipases: Phospholipase A1 (PLA1) and Phospholipase A2 (PLA2) are enzymes that hydrolyze the ester bonds of glycerophospholipids at the sn-1 and sn-2 positions, respectively. This compound, having a palmitoyl (B13399708) group at the sn-1 position and a hydroxyl group at the sn-2 position, is not a direct substrate for PLA2 but can be produced by its action on a diacylphosphatidylcholine. Conversely, it can be a substrate for PLA1, which would cleave the palmitoyl chain. The activity of these enzymes is influenced by the physical state of the substrate, such as its aggregation in micelles or bilayers. Some lipases, like Thermomyces lanuginosus lipase (B570770) (TLL), exhibit 1,3-regioselectivity and have a higher hydrolytic activity on phosphatidylcholine compared to certain short-chain triacylglycerides.
Acyltransferases: Lysophosphatidylcholine (B164491) acyltransferases (LPCATs) are crucial enzymes in the Lands' cycle, a major pathway for the remodeling of phospholipids. These enzymes catalyze the acylation of lysophosphatidylcholines to form diacylphosphatidylcholines. This compound is a primary substrate for these enzymes. Different isoforms of LPCATs exhibit distinct substrate specificities for both the lysophospholipid acceptor and the acyl-CoA donor. For instance, LPCAT1 is known to be involved in the synthesis of dipalmitoylphosphatidylcholine, a key component of lung surfactant, by adding a palmitate to the sn-2 position of 1-palmitoyl-sn-glycero-3-phosphocholine (B122882). LPCAT3 shows a preference for incorporating polyunsaturated fatty acids like linoleoyl-CoA and arachidonoyl-CoA into lysophosphatidylcholines that have a saturated fatty acid at the sn-1 position.
| Enzyme Family | Specific Enzyme Example | Interaction with this compound | Primary Outcome |
|---|---|---|---|
| Lipases | Phospholipase A1 (PLA1) | Acts as a substrate | Hydrolysis of the sn-1 palmitoyl chain |
| Acyltransferases | Lysophosphatidylcholine Acyltransferase 1 (LPCAT1) | Acts as a substrate (acyl acceptor) | Acylation at the sn-2 position to form a diacylphosphatidylcholine |
| Acyltransferases | Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) | Acts as a substrate (acyl acceptor) | Preferential acylation with polyunsaturated fatty acids at the sn-2 position |
Formation of Lipid-Protein Adducts via Oxidation Products
The formation of covalent adducts between lipids and proteins is a significant consequence of oxidative stress. This process, known as lipoxidation, typically involves the reaction of nucleophilic amino acid residues in proteins with electrophilic aldehydes generated from the peroxidation of polyunsaturated fatty acids.
Phosphatidylcholines containing unsaturated acyl chains, such as linoleic or arachidonic acid, are susceptible to oxidation, leading to the formation of reactive carbonyl species. These can then react with lysine, cysteine, and histidine residues on proteins to form lipid-protein adducts.
However, this compound contains a saturated palmitic acid at the sn-1 position. If the sn-2 position is also occupied by a saturated fatty acid (as in dipalmitoylphosphatidylcholine), the molecule is resistant to lipid peroxidation under typical biological conditions. As a lysophospholipid, 1-palmitoyl-sn-glycero-3-phosphocholine is also not a primary target for the generation of reactive aldehydes through acyl chain oxidation. Therefore, the formation of lipid-protein adducts via the classical lipoxidation pathway originating from its palmitoyl chain is unlikely. Any such adduct formation would likely require oxidation of other, more susceptible polyunsaturated lipids within the membrane, which would then generate reactive species that could potentially modify adjacent proteins or lipids, including this compound, though this is not a direct oxidation pathway of the molecule itself.
Interactions with Other Lipid Classes within Bilayers
The biophysical properties of a membrane are determined by the collective interactions of its constituent lipids. This compound, when incorporated into a bilayer, can significantly influence the membrane's structure and dynamics due to its conical shape (large headgroup, single tail).
Influence on Biophysical Properties of Mixed Phospholipid Bilayers (e.g., with Sphingomyelin (B164518), Dihydrosphingomyelin, Phosphatidylethanolamine)
The presence of this compound can alter the packing, order, and phase behavior of mixed lipid bilayers. For these studies, dipalmitoylphosphatidylcholine (DPPC), which has two palmitoyl chains, is often used as a reference for a saturated phosphatidylcholine.
With Sphingomyelin (SM) and Dihydrosphingomyelin (DHSM): Studies comparing bilayers of dipalmitoylphosphatidylcholine (DPPC) with N-palmitoylsphingomyelin (16:0-SM) and N-palmitoyldihydrosphingomyelin (16:0-DHSM) have revealed differences in membrane order and interfacial properties. 16:0-DHSM forms more ordered bilayers than both DPPC and 16:0-SM, both below and above the main phase transition temperature. The interfacial regions of sphingomyelin membranes are distinctly different from that of a DPPC membrane. The resistance to the partitioning of fluorescent probes like Prodan is higher in 16:0-DHSM membranes compared to DPPC, which is in turn higher than in 16:0-SM membranes. This suggests that the presence of sphingolipids, particularly DHSM, leads to a more tightly packed and less permeable membrane interface compared to a pure saturated phosphatidylcholine environment.
| Lipid Mixture Component | Observed Effect on Bilayer Properties (relative to DPPC) | Reference Probe/Method |
|---|---|---|
| N-palmitoylsphingomyelin (16:0-SM) | Different interfacial properties; less resistant to probe partitioning. | Laurdan, Prodan |
| N-palmitoyldihydrosphingomyelin (16:0-DHSM) | Forms more ordered bilayers; more resistant to probe partitioning. | DPH, Prodan |
| Phosphatidylethanolamine (B1630911) (PE) | Can induce non-bilayer phases (e.g., hexagonal HII) at lower PC concentrations. | 31P-NMR, X-ray diffraction |
Role in Ordered Membrane Domains (e.g., Lipid Rafts Research)
Lipid rafts are specialized membrane microdomains enriched in sphingolipids, cholesterol, and specific proteins. These domains are thought to exist in a liquid-ordered (Lo) phase, which is more tightly packed and ordered than the surrounding liquid-disordered (Ld) phase. The formation of these domains is driven by favorable interactions between saturated acyl chains, sphingolipids, and cholesterol.
The saturated palmitoyl chain of this compound makes it a suitable candidate for incorporation into ordered membrane domains. In model systems composed of palmitoylsphingomyelin (PSM), 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC), and cholesterol, the coexistence of Lo and Ld phases is well-established. The partitioning of lipids between these phases is determined by their chemical structure. Lipids with saturated acyl chains, like the palmitoyl group, preferentially partition into the Lo phase.
Furthermore, lysophospholipids, including this compound, can influence the stability and size of these domains. Due to their conical shape, they can accumulate at the boundaries of the domains, affecting the line tension between the Lo and Ld phases. Studies have shown that the addition of lysophosphatidylcholines can alter the size distribution of lipid rafts in model membranes. Therefore, this compound can play a role in modulating the structure and organization of these important signaling platforms.
Associations with Biological Systems and Metabolic Phenotypes
The interaction of this compound, a specific lysophosphatidylcholine (LPC), with the gut microbiome is a critical area of research, revealing its influence on microbial composition and the metabolic landscape of the intestine. As a product of phosphatidylcholine hydrolysis, this compound can be both influenced by and a modulator of the gut microbial ecosystem.
Correlation with Gut Microbiota Composition and Activity
Dietary lipids, including lysophosphatidylcholines like this compound, can significantly alter the composition and function of the intestinal microbiota. Studies have demonstrated that supplementation with LPC can modify the intestinal microbial profiles, leading to an increase in the relative abundance of beneficial bacteria. For instance, research in turbot fed high-lipid diets showed that dietary LPC increased the prevalence of short-chain fatty acid (SCFA)-producers, lactic acid bacteria, and digestive enzyme-producing bacteria.
Furthermore, specific correlations have been identified between LPC levels and certain bacterial genera. In a study on intestinal inflammation, the concentration of LPC was found to be positively correlated with the abundance of Escherichia, Bilophila, Enterorhabdus, and Gordonibacter. Conversely, in a study of children with metabolic syndrome, certain LPCs were found to be negatively correlated with the condition and showed associations with genera such as Lachnoclostridium, Dialister, and Bacteroides.
The table below summarizes the observed correlations between lysophosphatidylcholine and various gut microbiota.
| Bacterial Group/Genus | Observed Association with Lysophosphatidylcholine (LPC) | Study Context |
| Short-chain fatty acid (SCFA)-producers | Increased abundance | Dietary LPC supplementation in turbot |
| Lactic acid bacteria | Increased abundance | Dietary LPC supplementation in turbot |
| Digestive enzyme-producing bacteria | Increased abundance | Dietary LPC supplementation in turbot |
| Escherichia | Positive correlation | Intestinal inflammation in mice |
| Bilophila | Positive correlation | Intestinal inflammation in mice |
| Enterorhabdus | Positive correlation | Intestinal inflammation in mice |
| Gordonibacter | Positive correlation | Intestinal inflammation in mice |
| Lachnoclostridium | Correlated | Metabolic syndrome in children |
| Dialister | Correlated | Metabolic syndrome in children |
| Bacteroides | Correlated | Metabolic syndrome in children |
Modulation of Intestinal Metabolite Profiles
The presence of this compound and other LPCs in the gut can modulate the profile of intestinal metabolites. A key finding is the link between LPC and the metabolism of short-chain fatty acids. Studies have shown that dietary LPC can lead to a higher representation of microbial genes involved in butanoate metabolism, suggesting an increased production of butyrate. Butyrate is a crucial energy source for colonocytes and has anti-inflammatory properties.
Moreover, the gut microbiota's metabolism of the choline (B1196258) headgroup from phosphatidylcholines, and by extension lysophosphatidylcholines, is a significant pathway. This process can lead to the production of trimethylamine (B31210) (TMA), which is then absorbed and converted in the liver to trimethylamine-N-oxide (TMAO), a metabolite linked to cardiovascular disease. The production of TMAO is dependent on the gut microbiota, as suppression of gut microbes with antibiotics has been shown to markedly reduce plasma TMAO levels.
The table below details the impact of lysophosphatidylcholine on intestinal metabolite profiles.
| Metabolite | Effect of Lysophosphatidylcholine (LPC) / Phosphatidylcholine Metabolism | Significance |
| Butyrate | Increased production suggested by enriched butanoate metabolism genes | Primary energy source for colonocytes, anti-inflammatory effects. |
| Trimethylamine (TMA) | Produced from the choline headgroup by gut microbiota | Precursor to TMAO. |
| Trimethylamine-N-oxide (TMAO) | Formation is dependent on gut microbial metabolism of choline from LPC | Associated with an increased risk of cardiovascular events. |
Advanced Analytical and Methodological Approaches in 1 Palmitoylphosphatidylcholine Research
Lipidomics and Metabolomics Profiling
Lipidomics, a specialized field within metabolomics, focuses on the large-scale analysis of lipids in biological systems. This approach is instrumental in understanding the intricate functions of lipids like 1-Palmitoylphosphatidylcholine.
Targeted and Untargeted Lipidomics Strategies for Molecular Species Identification
The identification of specific molecular species of phosphatidylcholines, including this compound, is accomplished through two primary lipidomics strategies: targeted and untargeted analysis.
Untargeted lipidomics offers a comprehensive and unbiased approach to identify and quantify as many lipid species as possible within a sample. This exploratory method is not hypothesis-driven and allows for the discovery of novel or unexpected lipid molecules. The process typically involves meticulous sample preparation, including lipid extraction, followed by analysis using high-resolution mass spectrometry. This strategy provides a broad overview of the lipidome, which can reveal widespread changes in lipid metabolism.
Targeted lipidomics , in contrast, is a hypothesis-driven approach that focuses on the precise measurement and quantification of a predefined set of specific lipid species. This method provides higher sensitivity, specificity, and accuracy for the selected lipids. Stable isotope-labeled internal standards are often used in targeted analyses to ensure precise quantification. This strategy is particularly useful for validating findings from untargeted studies and for monitoring specific biomarkers.
The level of structural detail provided by these methods can vary. At a basic level, lipid species can be identified by the total number of carbon atoms and double bonds in their fatty acid side chains. More advanced mass spectrometry-based approaches can differentiate lipids at the fatty acid level, for instance, distinguishing between different fatty acids attached to the glycerol (B35011) backbone.
Application of Integrated Lipidomics and Network Pharmacology
The integration of lipidomics with network pharmacology provides a powerful approach to unravel the complex mechanisms of action of therapeutic agents and to understand the pathophysiology of diseases. Network pharmacology systematically analyzes the interactions between drugs, biological targets, and diseases from a network perspective.
In studies investigating conditions such as hyperlipidemia or memory impairment, this integrated approach has been employed to identify key metabolic pathways and molecular targets affected by treatments. For example, lipidomics analysis can identify specific changes in the levels of various lipid species, including different phosphatidylcholines, following an intervention. These altered lipids and their associated metabolic pathways can then be mapped onto biological networks using network pharmacology tools. This allows researchers to connect the observed changes in the lipidome to specific protein targets and signaling pathways, providing a more holistic understanding of the therapeutic or pathological mechanisms. In such studies, phosphatidylcholine metabolism has been identified as a key pathway, highlighting the importance of accurately identifying and quantifying individual molecular species like this compound. nih.govnih.gov
Chromatographic Techniques for Separation and Characterization
Chromatography is a fundamental analytical technique for the separation and purification of lipids from complex mixtures, which is an essential step prior to their detailed characterization.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating different classes of phospholipids (B1166683) and their individual molecular species. UPLC utilizes smaller stationary phase particles, which allows for higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC.
Both normal-phase and reversed-phase chromatography are employed for phosphatidylcholine analysis. Normal-phase HPLC can effectively separate phosphatidylcholine from other phospholipid classes. fao.org Reversed-phase HPLC is particularly well-suited for separating individual molecular species of phosphatidylcholine based on the length and degree of unsaturation of their fatty acyl chains. nih.govdss.go.th The choice of mobile phase is critical for achieving optimal separation. For instance, an isocratic elution with a mixture of isopropyl alcohol, water, and methanol (B129727) can be used to separate soy phosphatidylcholine on a C18 column. nih.gov
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Lipid Analysis
Thin-Layer Chromatography (TLC) is a widely used, cost-effective, and simple method for the separation of different lipid classes, including phosphatidylcholines. nih.gov In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a plate, and a mobile phase consisting of a mixture of organic solvents is used to separate the lipids based on their polarity. nih.gov While one-dimensional TLC can separate major phospholipid classes, two-dimensional TLC offers higher resolution. researchgate.net Following separation, the lipid spots can be visualized using specific reagents and then scraped from the plate for further analysis, such as quantification or fatty acid composition determination by Gas Chromatography. researchgate.netresearchgate.net
Gas Chromatography (GC) is a highly effective technique for analyzing the fatty acid composition of this compound and other glycerophospholipids. Since phospholipids themselves are not volatile enough for GC analysis, they must first be hydrolyzed to release the fatty acids, which are then derivatized to form more volatile fatty acid methyl esters (FAMEs). These FAMEs can then be separated and quantified by GC, providing detailed information about the types and relative amounts of fatty acids present in the original phosphatidylcholine molecule. researchgate.net
Mass Spectrometry for Molecular Identification and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool in lipidomics for the molecular identification and detailed structural elucidation of this compound and other lipids. Due to its high sensitivity and specificity, MS can provide information on the molecular weight and elemental composition of a lipid, as well as details about its structure through fragmentation analysis.
When coupled with chromatographic separation techniques like HPLC or UPLC (LC-MS), it becomes a powerful platform for comprehensive lipid analysis. In the analysis of phosphatidylcholines, electrospray ionization (ESI) is a commonly used soft ionization technique. In positive ion mode, phosphatidylcholines typically form protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or lithium [M+Li]⁺.
A characteristic feature in the tandem mass spectrometry (MS/MS) of protonated phosphatidylcholines is the generation of a prominent fragment ion at a mass-to-charge ratio (m/z) of 184. researchgate.net This ion corresponds to the phosphocholine (B91661) head group and is often used in precursor ion scanning experiments to selectively detect all phosphatidylcholine species in a complex mixture. researchgate.net
Further fragmentation (MSn) of the precursor ion can provide detailed structural information, including the identification of the fatty acids attached to the glycerol backbone and their positions (sn-1 or sn-2). For example, the fragmentation of the [M-15]⁻ ion (formed by the loss of a methyl group) can reveal the identities of the fatty acids at the sn-1 and sn-2 positions. Advanced fragmentation techniques, such as ultraviolet photodissociation (UVPD), can even be used to determine the location of double bonds within the fatty acyl chains. nih.gov
The fragmentation patterns of oxidized phosphatidylcholines can also be characterized by MS, which is crucial for studying lipid peroxidation and its role in disease. The table below summarizes some of the key fragment ions observed in the mass spectrometric analysis of phosphatidylcholines.
| Precursor Ion | Fragmentation Method | Characteristic Fragment Ions | Structural Information Provided |
| [M+H]⁺ | Collision-Induced Dissociation (CID) | m/z 184 | Phosphocholine head group (confirms lipid class) |
| [M+Na]⁺ | Collision-Induced Dissociation (CID) | Neutral losses of choline (B1196258) and phosphocholine | Head group information and acyl chain composition |
| [M-15]⁻ | Collision-Induced Dissociation (CID) | Acyl anions of sn-1 and sn-2 fatty acids | Identification of fatty acid substituents |
| [M+H]⁺ | Ultraviolet Photodissociation (UVPD) | Cleavage products of C-C bonds adjacent to double bonds | Localization of double bonds in acyl chains |
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a cornerstone technique for the sensitive and specific analysis of this compound and other phospholipids. nih.govresearchgate.net This method allows for the identification and quantification of individual molecular species from complex biological extracts with minimal sample preparation. nih.gov In positive ion mode, phosphatidylcholines like this compound readily form protonated molecules [M+H]⁺ or adducts with alkali metals like sodium [M+Na]⁺ or lithium [M+Li]⁺. bohrium.comnih.gov
A common strategy for the analysis of choline-containing phospholipids is the precursor ion scan for m/z 184, which corresponds to the phosphocholine headgroup. researchgate.netnih.gov This specific fragment ion is generated during collision-induced dissociation (CID) of the parent molecule, providing a highly selective method for identifying all phosphatidylcholine species in a sample. researchgate.net High-resolution mass spectrometry, such as Fourier Transform Mass Spectrometry (FTMS), coupled with ESI, enables the determination of the elemental composition of the lipid and the identification of over 130 different phospholipid species in cellular extracts. nih.govnih.gov The high sensitivity and reproducibility of ESI-MS make it an invaluable tool for studying changes in phospholipid composition during cellular processes. nih.gov
Differentiation of Positional Isomers and Hydroperoxides (e.g., 16:0/HpODE PC)
A significant challenge in lipidomics is the differentiation of isomers, which have the same mass but different structures and biological activities. Tandem mass spectrometry is crucial for distinguishing between these subtle structural variations. For instance, the positional isomers of oxidized phospholipids, such as 1-palmitoyl-2-hydroperoxyoctadecadienoyl-sn-glycero-3-phosphocholine (16:0/HpODE PC), can be differentiated and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
The analysis of sodiated adducts ([M+Na]⁺) of 16:0/HpODE PC provides characteristic product ions that are specific to the position of the hydroperoxide group on the fatty acyl chain. nih.gov For example, in the analysis of 16:0/HpODE PC isomers, specific multiple reaction monitoring (MRM) transitions can be established:
MRM (m/z 812/147) for the determination of total 16:0/HpODE PC. nih.gov
MRM (m/z 812/541) for the specific measurement of 16:0/13-HpODE PC. nih.gov
MRM (m/z 812/388) for the specific measurement of 16:0/9-HpODE PC. nih.gov
This methodology allows for the accurate quantification of specific hydroperoxide positional isomers in biological samples like human plasma, providing insights into the mechanisms of lipid peroxidation in vivo. nih.gov Similarly, other MS-based techniques can differentiate between sn-1 and sn-2 positional isomers of the fatty acyl chains by analyzing the relative abundance of fragment ions produced during CID. d-nb.info
Analysis of Fragmentation Pathways of Phospholipid Adducts
Understanding the fragmentation pathways of different phospholipid adducts in the gas phase is fundamental to their structural elucidation by tandem mass spectrometry. The type of adduct ion ([M+H]⁺, [M+Li]⁺, [M+Na]⁺, etc.) significantly influences the resulting product ion spectrum. bohrium.com
For protonated diacyl phosphatidylcholines ([M+H]⁺), the most dominant fragmentation pathway upon low-energy CID is the formation of the phosphocholine headgroup ion at m/z 184. bohrium.com Other less abundant, but structurally informative, fragments arise from the neutral loss of the fatty acyl chains as free fatty acids or ketenes. d-nb.info
In contrast, lithium adducts ([M+Li]⁺) exhibit more complex fragmentation patterns that are highly informative for determining the identity and position of the fatty acyl chains. The fragmentation of [M+Li]⁺ ions involves the preferential loss of the fatty acid from the sn-1 position compared to the sn-2 position, allowing for their distinction. bohrium.com The analysis of chloride ([M+Cl]⁻) or acetate (B1210297) ([M+CH₃COO]⁻) adducts in negative ion mode also provides complementary structural information, particularly regarding the fatty acyl substituents. d-nb.info
| Adduct Ion | Primary Fragmentation Pathway | Key Fragment Ions/Neutral Losses | Structural Information Gained |
| [M+H]⁺ | Loss of phosphocholine headgroup | m/z 184 | Identification of PC class |
| [M+Li]⁺ | Preferential loss of fatty acids | [M+Li-R₁COOH]⁺, [M+Li-R₂COOH]⁺ | Identification and positional assignment of fatty acids |
| [M+Na]⁺ | Loss of trimethylamine (B31210) group (-59 Da) | [M+Na-59]⁺ | Identification of PC class |
| [M+Cl]⁻ | Loss of methyl group | [M-15]⁻ | Formation of acyl anions for fatty acid identification |
Spectroscopic and Biophysical Methods for Membrane Studies
Beyond mass spectrometry, a variety of spectroscopic and biophysical techniques are employed to study the behavior of this compound within the context of model membranes, providing data on structure, dynamics, and interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the structure and dynamics of this compound in lipid bilayers. nih.govacs.org ³¹P NMR is particularly sensitive to the phase state and morphology of phospholipid aggregates. It can distinguish between different structures such as small unilamellar vesicles (SUVs), large unilamellar vesicles (LUVs), and multilamellar vesicles (MLVs), and can be used to monitor morphological changes in liposomes upon the incorporation of molecules like lysophospholipids. nih.govacs.org
¹³C NMR, especially with ¹³C-enrichment at specific positions like the carbonyl group, provides detailed information about the local environment and dynamics of this compound within the membrane. nih.govacs.org For example, ¹³C NMR studies have shown that in vesicles, this compound can exhibit different signals for molecules residing in the inner and outer leaflets of the bilayer. nih.govacs.org This technique has also been used to measure the slow rate of "flip-flop," or translocation, between leaflets and to observe the selective extraction of the lipid from the outer leaflet by proteins like albumin. nih.govacs.org
Fluorescence Spectroscopy (Steady-State and Time-Resolved) for Membrane Probing
Fluorescence spectroscopy, utilizing environmentally sensitive probes, offers insights into the physical properties of membranes containing this compound, such as polarity, order, and dynamics. nih.gov Probes like Laurdan and Prodan are used to report on the polarity of the membrane interface, while probes such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) provide information about the order and dynamics of the acyl-chain region. nih.gov
Steady-state fluorescence measurements, such as the recording of emission spectra, can reveal differences in the interfacial properties of different phospholipid bilayers. nih.gov Time-resolved fluorescence, which measures the fluorescence lifetime of a probe, provides more detailed dynamic information. For example, the lifetime of dansyl-phosphatidylethanolamine (dansyl-PE) can be used to determine the degree of water exposure of the headgroup region, offering a comparative measure of the interfacial structure of different membranes. nih.gov
| Fluorescent Probe | Membrane Region Probed | Information Obtained |
| Laurdan | Membrane-water interface | Polarity, lipid packing |
| Prodan | Membrane-water interface | Polarity, partitioning resistance |
| DPH | Acyl-chain region (hydrophobic core) | Acyl-chain order, membrane fluidity |
| Dansyl-PE | Headgroup region | Water exposure, interfacial structure |
Neutron Diffraction for Membrane Structural Characterization in Model Systems
Neutron diffraction is a powerful technique for determining the high-resolution structure of model membranes. msu.runih.gov By using specifically deuterated lipids, it is possible to determine the location of different molecular groups within the bilayer. This method provides a profile of the neutron scattering length density across the membrane, from which the positions of the headgroups, acyl chains, and associated water molecules can be determined. msu.ruuci.edu
This technique has been instrumental in defining the conformation of the phosphocholine headgroup in phosphatidylcholine bilayers and in precisely measuring key structural parameters like the thickness of the hydrophobic core and the thickness of the water layer between bilayers. msu.runih.govuci.edu Neutron diffraction studies on model systems provide fundamental structural data that is essential for understanding the organization of membranes containing this compound.
In Vitro Model Systems for Mechanistic Investigations
This compound is a fundamental tool in biomedical research, primarily utilized within in vitro model systems to dissect complex biological mechanisms at the molecular and cellular levels. Its amphiphilic nature, allowing it to self-assemble into bilayer structures in aqueous environments, makes it an ideal component for creating artificial membranes that mimic cellular boundaries. cymitquimica.com These models, ranging from simple lipid vesicles to complex cell cultures, provide controlled environments for investigating the biophysical properties of membranes and the intricate cellular processes that depend on membrane integrity and function.
Utilization in Liposome and Vesicle Research for Membrane Biophysics
This compound and its closely related analogue, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), are mainstays in the creation of liposomes and vesicles for biophysical studies. researchgate.netnih.gov These artificial vesicles serve as invaluable models of biological membranes, enabling researchers to explore fundamental properties such as membrane fluidity, permeability, molecular packing, and lipid-protein interactions in a simplified and controlled setting. nih.govresearchgate.net
The structure of the fatty acid at the sn-2 position significantly influences the physical characteristics of the membrane. For instance, studies on monolayer films have systematically characterized how variations in the second fatty acid chain of 1-palmitoyl phosphatidylcholines affect the molecular area they occupy at an air/water interface. nih.govcapes.gov.br This research provides foundational data on how lipid composition dictates membrane packing and surface properties.
Table 1: Molecular Area of 1-Palmitoyl Phosphatidylcholines with Different sn-2 Fatty Acids This table presents data on the molecular area of various 1-palmitoyl phosphatidylcholines when spread as a monolayer film at the air/water interface, indicating how the structure of the second fatty acid chain influences membrane packing.
| sn-2 Fatty Acid | Molecular Area (Ų/molecule) at 12 mN/m |
| C10:0 (Capric) | 68.3 |
| C12:0 (Lauric) | 64.0 |
| C14:0 (Myristic) | 61.2 |
| C16:0 (Palmitic) | 59.5 |
| C18:0 (Stearic) | 56.6 |
| C18:1, n-9 (Oleic) | 72.7 |
| C18:2, n-6 (Linoleic) | 88.0 |
| C22:6, n-3 (Docosahexaenoic) | 94.0 |
Data sourced from Evans R. W., et al., Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1980. nih.gov
Membrane fluidity and permeability are critical parameters often investigated using vesicles made from this compound derivatives like POPC. Research has shown a direct correlation between the physical properties of POPC liposomes and their permeability to encapsulated molecules. For example, the permeability of POPC liposomes to the fluorescent dye calcein (B42510) is dependent on both the vesicle's size and the ambient temperature, which directly influence membrane fluidity. nih.gov Smaller liposomes and higher temperatures lead to increased membrane fluidity and, consequently, greater permeability. nih.gov
The interaction with other membrane components, particularly cholesterol, is another key area of investigation. Cholesterol is known to modulate membrane fluidity, and studies using this compound vesicles have helped elucidate this relationship. nih.gov The presence of cholesterol tends to decrease the molecular area per lipid, indicating a condensation effect that leads to tighter packing and reduced membrane fluidity. nih.govcapes.gov.br Furthermore, specialized techniques like neutron reflectometry, using deuterated versions of POPC, allow for detailed structural analysis of the lipid bilayer, providing high-resolution insights into membrane organization. researchgate.netnih.gov
Application in Cell Culture Models for Studying Cellular Processes
In cell culture models, this compound is used both as a component of delivery vehicles (liposomes) and as a standalone agent to study how cells respond to specific lipids. These models are crucial for understanding processes like lipid metabolism, membrane homeostasis, cellular signaling, and lipotoxicity. nih.govnih.gov
Studies have shown that cells have robust mechanisms to manage excess phospholipids to maintain membrane homeostasis. When mammalian cells in culture are exposed to an overabundance of phosphatidylcholine, they compensate by increasing its degradation into glycerophosphocholine (GPC), which is then secreted into the medium. researchgate.net This response highlights a key pathway for maintaining cellular lipid balance. The process involves calcium-independent phospholipase A2, demonstrating a specific enzymatic control mechanism. researchgate.net
The type of fatty acids in phospholipids is critical in determining cellular outcomes. Research into lipotoxicity has used cell culture models to demonstrate the detrimental effects of high levels of saturated fatty acids. Exposing human leukemia cells to palmitate, the fatty acid in this compound, leads to an increase in saturated glycerolipids and induces a transcriptional stress response, including the unfolded protein response in the endoplasmic reticulum (ER). nih.govnih.gov This indicates that an overload of specific saturated lipids can disrupt cellular function and trigger stress pathways.
Table 2: Cellular Response to Palmitate Treatment in K562 Cells This table summarizes key findings from a study on the effects of treating K562 human leukemia cells with palmitate, a saturated fatty acid found in this compound.
| Cellular Process | Observation Upon Palmitate Treatment | Implication |
| Cell Viability | Dose-dependent increase in apoptotic cell death. nih.gov | High levels of saturated fatty acids are toxic to cells. |
| Lipid Composition | Significant increase in saturated glycerolipids. nih.gov | Cells incorporate excess palmitate into membrane lipids. |
| Gene Expression | Upregulation of the endoplasmic reticulum (ER) stress response. nih.gov | Accumulation of saturated lipids causes cellular stress. |
| Metabolism | Upregulation of GPAT3 mRNA, an enzyme that incorporates saturated fatty acids into lipids. nih.gov | Cells attempt to adapt by modifying lipid metabolism, which can be detrimental. |
Data sourced from Piccolis M., et al., Molecular Cell, 2019. nih.govnih.gov
Furthermore, this compound and its derivatives have been applied in neuroscience research using cell and tissue culture models. For example, POPC has been shown to enhance long-term depression (LTD), a form of synaptic plasticity associated with learning and memory, in rat hippocampal slices. nih.gov This effect was linked to a decrease in the expression of the AMPA receptor subunit GluR1 on the plasma membrane, suggesting a role for specific phospholipids in modulating synaptic function. nih.gov The uptake and subsequent intracellular trafficking of liposomes composed of phosphatidylcholines are also studied in cell culture, revealing that after endocytosis, the lipid components can be transported to organelles like the endoplasmic reticulum and Golgi apparatus. nih.gov
Enzymatic and Chemo Enzymatic Synthesis of 1 Palmitoylphosphatidylcholine and Its Derivatives for Research Tools
Biotechnological Approaches for Phospholipid Modification
Biotechnological strategies have emerged as powerful alternatives to purely chemical methods for phospholipid modification, offering milder reaction conditions and greater selectivity. mdpi.com These enzymatic approaches are central to the production of structured phospholipids (B1166683) with defined acyl compositions. nih.gov
Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze the exchange of acyl groups in phospholipids through transesterification and acidolysis reactions. mdpi.com In the context of producing 1-Palmitoylphosphatidylcholine, these reactions are typically used to introduce a palmitoyl (B13399708) group at a specific position on a precursor lysophosphatidylcholine (B164491) or to replace an existing acyl group on a diacyl-phosphatidylcholine.
Transesterification involves the exchange of an acyl group between an ester (the phospholipid) and another ester (e.g., a fatty acid ester). mdpi.com For instance, a lysophosphatidylcholine can be acylated with a palmitic acid ester.
Acidolysis , conversely, is a reaction between a phospholipid and a free fatty acid, in this case, palmitic acid, resulting in the exchange of an acyl group. nih.gov This one-step process involves both the hydrolysis of the original ester bond and the esterification with the new fatty acid. researchgate.net Lipase-catalyzed acidolysis has been effectively used to enrich natural phosphatidylcholine with specific fatty acids. nih.gov
The choice of enzyme is critical, with lipases from various microbial sources such as Rhizomucor miehei, Rhizopus oryzae, and Candida antarctica being commonly employed due to their commercial availability and catalytic efficiency in organic media. researchgate.netnih.govnih.gov Immobilized lipases are often preferred as they can be easily recovered and reused, which is advantageous for process scalability and cost-effectiveness. mdpi.com
Table 1: Comparison of Lipase-Catalyzed Reactions for Phospholipid Modification
| Feature | Transesterification | Acidolysis |
|---|---|---|
| Acyl Donor | Ester (e.g., fatty acid ethyl ester) | Free Fatty Acid |
| Key Advantage | Can be driven to completion by removing the alcohol byproduct. | Utilizes readily available free fatty acids. |
| Commonly Used Lipases | Candida antarctica lipase (B570770) B (Novozym 435), Rhizomucor miehei lipase (Lipozyme RM IM) | Rhizomucor miehei lipase, Rhizopus delemar lipase, Candida antarctica lipase B |
| Reaction Mechanism | Exchange of acyl groups between two esters. | Hydrolysis of the original ester bond followed by esterification with a new fatty acid. researchgate.net |
A key advantage of using lipases for phospholipid modification is their regioselectivity, which is the preference to catalyze reactions at a specific position on the glycerol (B35011) backbone. researchgate.net Many commercially available lipases exhibit a strong preference for the sn-1 position, making them particularly useful for the synthesis of this compound. researchgate.net This sn-1,3-regiospecificity means the enzyme will preferentially catalyze the hydrolysis or esterification at the outer sn-1 and sn-3 positions of a glycerolipid, leaving the sn-2 position intact. nih.gov
For example, lipases from Rhizopus oryzae and Rhizomucor miehei are known to be sn-1,3 specific. nih.gov When such a lipase is used in the acidolysis of a phosphatidylcholine that has a different fatty acid at the sn-1 position, the reaction will selectively replace that fatty acid with palmitic acid. This high degree of regioselectivity allows for the synthesis of a structurally defined product where the palmitoyl group is predominantly at the sn-1 position. It has been observed that the incorporation of a fatty acid at the sn-1 position of phosphatidylcholine is thermodynamically more favorable than at the sn-2 position. nih.gov
While many lipases are sn-1 selective, some, like phospholipase A2 (PLA2), are specific for the sn-2 position. researchgate.net This allows for the targeted modification of the sn-2 position as well. By selecting the appropriate enzyme, researchers can control the placement of acyl chains with high precision, which is crucial for creating specific phospholipid probes for research.
Synthesis of Structurally Modified Phosphatidylcholine Derivatives for Research Probes
The ability to create structurally defined phosphatidylcholine derivatives is fundamental for developing molecular probes to investigate biological processes. These synthetic phospholipids can be used to study membrane dynamics, protein-lipid interactions, and cellular signaling pathways. acs.org
Enzymatic methods are well-suited for incorporating a wide range of non-native acyl groups into the phosphatidylcholine backbone, thereby creating novel phospholipid analogues. nih.gov This can involve the introduction of fatty acids with different chain lengths, degrees of saturation, or the inclusion of bioactive compounds that are not typically found in natural phospholipids.
For instance, studies have demonstrated the successful lipase-catalyzed incorporation of:
Lipoic acid , a potent antioxidant, into the phospholipid structure. mdpi.com
Butyric acid , a short-chain fatty acid with important roles in gut health and as a histone deacetylase inhibitor.
Citronellic acid , a monoterpene with potential therapeutic properties, into the sn-1 position of egg-yolk phosphatidylcholine. nih.gov
Conjugated linoleic acid (CLA) , which has various reported health benefits. researchgate.net
Phenolic acids , which can confer antioxidant properties to the phospholipid. mdpi.com
These modifications can enhance the therapeutic potential of the parent phospholipid or create new functionalities. nih.gov The resulting phospholipid conjugates can act as lipophilic prodrugs, potentially improving the bioavailability of the incorporated bioactive compound. mdpi.com
Table 2: Examples of Bioactive Compounds Incorporated into Phosphatidylcholine
| Bioactive Compound | Potential Function of the Derivative | Reference |
|---|---|---|
| Lipoic Acid | Antioxidant delivery | mdpi.com |
| Butyric Acid | Prodrug for gut health, epigenetic studies | |
| Citronellic Acid | Nutraceutical, potential anticancer agent | nih.gov |
| Conjugated Linoleic Acid (CLA) | Improved bioavailability of CLA | mdpi.com |
| Anisic Acid | Functionalized phospholipid | mdpi.com |
Phospholipid conjugates are powerful tools for probing biological systems. mdpi.com By attaching reporter groups, such as fluorescent dyes or photoactivatable moieties, to the phospholipid, researchers can track their movement and interactions within living cells. acs.org These probes can be used to visualize lipid domains, study membrane trafficking, and identify lipid-binding proteins. nih.gov
The synthesis of these conjugates often involves a chemo-enzymatic approach, where enzymatic reactions are used to create a specific phospholipid backbone, followed by chemical reactions to attach the desired label. For example, a phospholipid with a reactive group at its headgroup can be synthesized enzymatically, and then a fluorescent dye can be chemically coupled to this group.
Furthermore, phospholipid-drug conjugates are being developed as a strategy for targeted drug delivery. nih.gov By linking a therapeutic agent to a phospholipid, the drug's solubility can be improved, and it can be incorporated into lipid-based delivery vehicles like liposomes. nih.gov This approach can enhance the pharmacokinetic profile of the drug and enable targeted delivery to specific tissues.
Methodological Considerations for High Purity and Yield in Research Synthesis
Achieving high purity and yield is paramount in the synthesis of phospholipids for research applications, as even small impurities can lead to ambiguous experimental results. Several factors in the enzymatic synthesis process must be carefully controlled to optimize the outcome.
Substrate Molar Ratio: The molar ratio of the acyl donor to the phospholipid substrate can significantly influence the extent of incorporation. A higher excess of the acyl donor is often used to drive the reaction towards the desired product. nih.gov
Reaction Medium: The choice of solvent is crucial for solubilizing the substrates and modulating the enzyme's activity and stability. Toluene and heptane (B126788) are examples of organic solvents used in these reactions. nih.govmdpi.com Solvent-free systems are also being explored as a more environmentally friendly option. nih.gov
Water Activity (aw): In organic media, the amount of water associated with the enzyme (water activity) is a critical parameter. It significantly affects the enzyme's conformation and catalytic activity. Low water activity generally favors synthesis over hydrolysis. For the incorporation of caproic acid into phosphatidylcholine, a water activity of 0.11 resulted in the highest yield. nih.gov
Reaction Time and Temperature: These parameters need to be optimized to achieve a reasonable reaction rate without causing enzyme denaturation or promoting side reactions. For instance, a reaction time of 48 hours at 55°C was found to be optimal for the transesterification of egg-yolk phosphatidylcholine with n-3 polyunsaturated fatty acids. nih.gov
Purification: After the reaction, the desired product must be purified from the remaining substrates, byproducts, and the enzyme. Solid-phase extraction (SPE) and chromatography techniques are commonly used for this purpose. nih.gov
A potential side reaction that can reduce the purity of the desired product is acyl migration , where an acyl group moves from one position on the glycerol backbone to another (e.g., from sn-2 to sn-1). This can lead to a mixture of isomers. The extent of acyl migration can be influenced by reaction conditions such as temperature and water activity. nih.gov Careful optimization of these parameters is therefore essential to minimize this and other side reactions, ensuring a high yield of the pure, structurally defined phospholipid.
Q & A
Q. What is the structural composition of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), and why is it a preferred lipid in membrane studies?
POPC consists of a 16-carbon saturated palmitoyl chain at the sn-1 position and an 18-carbon monounsaturated oleoyl chain at the sn-2 position of the glycerol backbone. This asymmetric structure mimics the lipid asymmetry of eukaryotic cell membranes, providing fluidity and stability. Its phase transition temperature (−2°C) ensures bilayer integrity at physiological temperatures, making it ideal for in vitro membrane models like liposomes and nanodiscs .
Q. How is POPC typically prepared for use in lipid bilayer experiments?
POPC is dissolved in chloroform, dried under nitrogen to form thin films, and hydrated with buffer (e.g., PBS or HEPES). The lipid suspension is vortexed, subjected to freeze-thaw cycles, and extruded through polycarbonate membranes to create unilamellar vesicles. For nanodiscs, POPC is mixed with membrane scaffold proteins (MSPs) and detergent (e.g., cholate), followed by detergent removal using Bio-Beads .
Q. What methods are used to quantify POPC in experimental samples?
Fluorometric or colorimetric assays (e.g., Abcam’s Phosphatidylcholine Assay Kit) hydrolyze POPC using phospholipase D, releasing choline, which reacts with probes to generate measurable signals (OD570 nm or Ex/Em = 535/587 nm). Sample preparation involves homogenization in assay buffer, centrifugation to remove debris, and dilution to avoid exceeding standard curve limits .
Advanced Research Questions
Q. How can researchers address contradictory data in POPC-based membrane fluidity measurements under varying experimental conditions?
Discrepancies may arise from differences in lipid hydration (e.g., buffer ionic strength), temperature gradients, or contamination with lysolipids (e.g., lyso-PPC). Validate lipid purity via HPLC or TLC, standardize hydration protocols (e.g., 200 mM Na-bicine, pH 8.5), and use differential scanning calorimetry (DSC) to confirm phase behavior. Cross-validate fluidity data using complementary techniques like fluorescence anisotropy and NMR .
Q. What experimental design considerations are critical for incorporating POPC into asymmetric lipid bilayers (aLUVs) for transmembrane protein studies?
Use methyl-α-cyclodextrin (MαCD)-mediated lipid exchange:
- Prepare donor vesicles (16 mM POPC + MαCD) and acceptor vesicles (4 mM target lipids in sucrose gradient).
- Incubate at 37°C for 45 minutes to facilitate lipid transfer.
- Purify aLUVs via ultracentrifugation and validate asymmetry using HP-TLC. Ensure cholesterol is excluded, as it disrupts MαCD-mediated exchange .
Q. How does POPC interact with sphingomyelin (SM) in lipid rafts, and how can these interactions be optimized for signaling studies?
POPC and SM exhibit competitive packing due to SM’s saturated acyl chains, increasing membrane rigidity. To model rafts:
- Formulate POPC/SM/cholesterol mixtures (e.g., 1:1:1 molar ratio).
- Use atomic force microscopy (AFM) or Förster resonance energy transfer (FRET) to confirm domain formation.
- Note that SM ≥ 30 mol% inhibits LCAT activity, requiring compensatory adjustments in enzymatic assays .
Q. What advanced techniques resolve POPC-protein interactions in structural biology applications (e.g., cryo-EM of ion channels)?
- Reconstitute target proteins into POPC nanodiscs using MSP1D1E3 (12 nm diameter).
- Add fluorinated detergents (e.g., 0.2% fOM) to prevent nonspecific aggregation without disrupting bilayers.
- Image using single-particle cryo-EM, leveraging nanodisc visibility in 2D class averages to align particles .
Methodological Troubleshooting
Q. Why do POPC liposomes exhibit low encapsulation efficiency for hydrophilic drugs, and how can this be mitigated?
Hydrophilic drugs partition poorly into lipid bilayers. Use remote loading techniques:
Q. How should researchers handle POPC degradation during long-term storage?
Store POPC in chloroform at −80°C under argon to prevent oxidation. For aqueous preparations, add antioxidants (e.g., 0.01% BHT) and avoid repeated freeze-thaw cycles by aliquoting .
Data Analysis & Validation
Q. How can NMR spectroscopy elucidate POPC dynamics in mixed lipid systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
